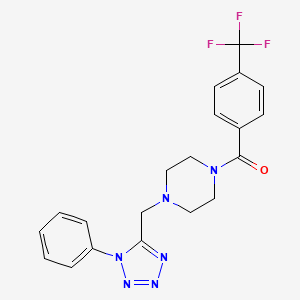

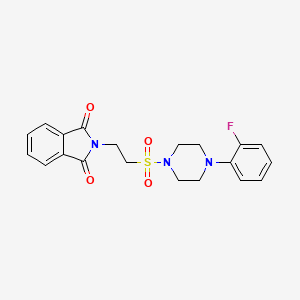

![molecular formula C22H24N2O4S2 B2578292 (4-((4,7-Dimethylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-(methylsulfonyl)phenyl)methanone CAS No. 1286697-01-5](/img/structure/B2578292.png)

(4-((4,7-Dimethylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-(methylsulfonyl)phenyl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance,1H-NMR and 13C-NMR can provide information about the hydrogen and carbon environments in the molecule . Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular structure and spectroscopic data. For instance,1H-NMR and 13C-NMR data provide information about the chemical environment of the hydrogen and carbon atoms in the molecule .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

Research has been conducted on the synthesis of novel compounds bearing the piperidin-1-ylsulfonyl moiety, demonstrating significant biological activities. For instance, a series of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides were synthesized and evaluated for their butyrylcholinesterase (BChE) enzyme inhibition and molecular docking studies to determine ligand-BChE binding affinity. This research highlighted the importance of Gly116, His438, Tyr332, and Ser198 amino acid residues for the stabilization of ligands in the BChE binding site (Khalid et al., 2016).

Antimicrobial and Antifungal Activities

Compounds with the piperidin-4-yl)methanone oxime structure have been synthesized and shown good antimicrobial activity against pathogenic bacterial and fungal strains. For example, certain derivatives exhibited notable effectiveness against bacteria and fungi, suggesting their potential as antimicrobial agents (Mallesha & Mohana, 2014).

Anticancer Activities

A study assessed the growth inhibitory activity of thiazoles and thienothiazoles on human cancer cell lines, finding that specific compounds displayed significant in vitro growth inhibitory activity. These compounds inhibited both alpha-1 Na(+)/K(+)-ATPase and Ras oncogene activity, which are therapeutic targets in glioma, melanoma, and non-small-cell lung cancers (Lefranc et al., 2013).

Insecticidal Activities

Research into novel piperidine thiazole compounds has also uncovered their potential as insecticides. Certain compounds have shown to possess insecticidal activities against armyworm, with specific derivatives demonstrating lethal rates up to 100% at low concentrations, indicating their potential utility in agricultural pest control (Ding et al., 2019).

Structural and Molecular Studies

Investigations into the structural and molecular aspects of related compounds have provided insights into their properties and potential applications. For instance, studies involving the synthesis, crystal structure analysis, and theoretical calculations of derivatives have elucidated their structural characteristics, thermal properties, and theoretical reactivity, which are crucial for understanding their biological activities and interactions with biological targets (Karthik et al., 2021).

Eigenschaften

IUPAC Name |

[4-[(4,7-dimethyl-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]-(4-methylsulfonylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O4S2/c1-14-4-5-15(2)20-19(14)23-22(29-20)28-17-10-12-24(13-11-17)21(25)16-6-8-18(9-7-16)30(3,26)27/h4-9,17H,10-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGSWDHZTQRHPMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)C)SC(=N2)OC3CCN(CC3)C(=O)C4=CC=C(C=C4)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-((4,7-Dimethylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-(methylsulfonyl)phenyl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

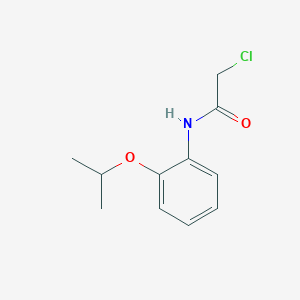

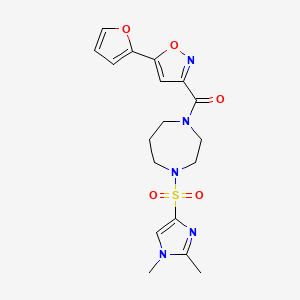

![2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furo[2,3-b]pyridine](/img/structure/B2578212.png)

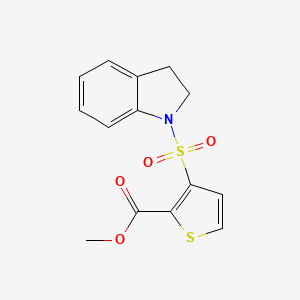

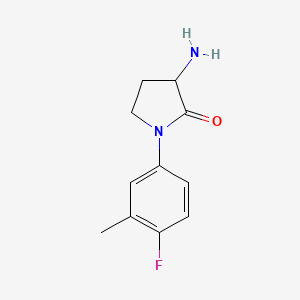

![N-(4-ethoxyphenyl)-N'-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}urea](/img/structure/B2578213.png)

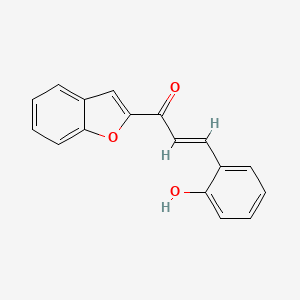

![3-(3,4-dimethylphenyl)-5-(2-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2578216.png)

![N-(4-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2578217.png)

![N-(4-fluorophenyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide](/img/structure/B2578218.png)

![(Z)-3-(2,3-dimethoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2578224.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2578230.png)